[1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a trifluoromethyl group, and a cyclopenta[d]thieno[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[d]thieno[2,3-b]pyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-b]pyridine derivative, under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the indole moiety: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using an indole derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.
Major Products
Oxidation products: Oxidized derivatives of the indole moiety.
Reduction products: Reduced derivatives of the carbonyl group.
Substitution products: Various substituted derivatives at the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The indole moiety can interact with various receptors and enzymes, modulating their activity. The compound’s overall structure allows it to form stable complexes with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone : Unique due to the combination of trifluoromethyl, indole, and cyclopenta[d]thieno[2,3-b]pyridine moieties.
- Indole derivatives : Known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
- Thieno[2,3-b]pyridine derivatives : Studied for their potential as therapeutic agents due to their ability to interact with various biological targets .
Uniqueness
The uniqueness of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone lies in its multi-functional structure, which combines the properties of indole, trifluoromethyl, and cyclopenta[d]thieno[2,3-b]pyridine moieties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-amino-8-(trifluoromethyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)17-12-6-3-5-11(12)14-15(24)16(28-18(14)25-17)19(27)26-9-8-10-4-1-2-7-13(10)26/h1-2,4,7H,3,5-6,8-9,24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWYASIESFFHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C(=C(S3)C(=O)N4CCC5=CC=CC=C54)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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